molecular formula C9H17N3O2 B13512814 tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate

tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate

Cat. No.: B13512814
M. Wt: 199.25 g/mol
InChI Key: AHCPKLDWDOMSQD-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is a carbamate-protected amine derivative featuring a diazirine ring at the terminal position of a propyl chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways. The diazirine (3H-diazirin-3-yl) group is a photolabile functional group widely used in photoaffinity labeling for studying biomolecular interactions . This compound’s stability under physiological conditions and selective photolytic activation makes it valuable in chemical biology and drug discovery.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate

InChI

InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)10-6-4-5-7-11-12-7/h7H,4-6H2,1-3H3,(H,10,13)

InChI Key

AHCPKLDWDOMSQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing intermediate. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine group.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Cesium carbonate, sodium hydroxide.

    Acids: Trifluoroacetic acid, hydrochloric acid.

    Solvents: 1,4-dioxane, methanol, chloroform.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is used as a photoaffinity label to study the interactions between small molecules and proteins. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules .

Biology and Medicine: In biological research, this compound is used to investigate protein-ligand interactions, enzyme mechanisms, and receptor binding sites. It is particularly useful in identifying binding partners in complex biological mixtures .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and in the study of drug-receptor interactions. Its ability to form stable covalent bonds upon activation makes it a valuable tool in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate involves the activation of the diazirine ring by UV light. This activation generates a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .

Comparison with Similar Compounds

Functional Group Variations in Propyl-Linked Carbamates

The tert-butyl carbamate-protected propyl chain is a common scaffold, with variations in the terminal functional group dictating chemical reactivity and applications. Key analogues and their distinguishing features are summarized below:

Compound Substituent Key Properties Applications Evidence
tert-Butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate 3H-diazirin-3-yl Photolabile, stable in acidic/basic conditions Photoaffinity labeling, crosslinking studies
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Benzimidazolone Electrophilic chloro group, aromatic heterocycle Synthesis of kinase inhibitors (e.g., targeting 8-oxoguanine DNA glycosylase)
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Boronic ester Suzuki-Miyaura cross-coupling reactivity Intermediate in drug discovery (e.g., antiplasmodial agents)
tert-Butyl (3-(2-methylpyrrolidin-2-yl)propyl)carbamate 2-Methylpyrrolidine Chiral center, basic amine post-deprotection Medicinal chemistry (CNS-targeting compounds)
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate Chlorosulfonyl Electrophilic sulfonyl chloride Protein conjugation, sulfonamide synthesis

Photolability and Stability

The diazirine group in the main compound offers distinct advantages over other photoactivatable groups (e.g., aryl azides):

  • Rapid Photolysis : Diazirines decompose upon UV irradiation (~350 nm) to generate reactive carbenes, enabling efficient crosslinking .
  • Stability : Unlike aryl azides, diazirines are stable in acidic/basic conditions (1 M HCl/NaOH) and at elevated temperatures (75°C for 30 minutes) .

Research Findings and Data

Stability Comparison of Diazirine vs. Diazonium Salts

Property Diazirine Diazonium Salt
Thermal Stability Stable at 75°C for 30 min Decomposes rapidly above 0°C
Photolysis Rate Fast (minutes under UV) Variable, often slower
Byproducts Minimal (carbene/diazo isomer) Nitrogen gas + aryl radicals

Biological Activity

Tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound includes a tert-butyl group, a diazirine moiety, and a propyl chain linked through a carbamate functional group. This unique structure contributes to its reactivity and biological interactions.

Research indicates that the diazirine moiety plays a crucial role in photoaffinity labeling, allowing for selective binding to target proteins upon UV activation. This property is particularly useful in studying protein interactions and dynamics in biological systems.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)10.2Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has shown promise in reducing neuroinflammation and oxidative stress.

Case Study: Neuroprotection in Alzheimer's Models
A study assessed the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory cytokine production.

Table 2: Neuroprotective Activity

TreatmentCell Viability (%)TNF-α Production (pg/mL)
Control10050
Aβ Treatment30150
Compound Treatment6080

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have reported moderate bioavailability with a half-life suitable for therapeutic applications.

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